2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound "2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide" is a tetrahydroquinoline derivative featuring a sulfonyl-linked thiophene moiety and a 4-methylphenoxy acetamide side chain. Notably, a closely related compound, "2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide" (ID: G502-0267), is documented in with a molecular formula of C₂₃H₂₂N₂O₃S and a molecular weight of 406.5 g/mol . The substitution of the thiophene-2-carbonyl group with a sulfonyl group in the target compound may alter its electronic properties, solubility, and binding affinity, warranting comparative analysis with similar derivatives.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-6-9-19(10-7-16)28-15-21(25)23-18-8-11-20-17(14-18)4-2-12-24(20)30(26,27)22-5-3-13-29-22/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJMIHCAXDVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 342.44 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse pharmacological properties, alongside a thiophene sulfonyl group and a methylphenoxy moiety.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures possess activity against various bacterial strains, suggesting that the target compound may also exhibit antimicrobial effects through mechanisms such as inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Potential
Tetrahydroquinoline derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression. For instance, a related study highlighted that certain tetrahydroquinoline derivatives effectively inhibited the growth of breast cancer cell lines by inducing cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Compounds containing thiophene and sulfonamide groups are known for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models of inflammatory diseases.
Research Findings and Case Studies
A detailed examination of relevant studies reveals significant insights into the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli | Disk diffusion method |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry and caspase assays |
| Study 3 | Reduced levels of TNF-alpha in LPS-stimulated macrophages | ELISA assays |
While specific mechanisms for the target compound are still under investigation, it is hypothesized that its biological activity may stem from:
- Inhibition of key enzymes : Similar compounds have shown to inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis.
- Modulation of signaling pathways : The compound may influence pathways related to cell survival and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Sulfonyl vs. Sulfonamide-containing compounds (e.g., ) exhibit inhibitory activity against enzymes like acyl CoA transferases, suggesting the target compound may share similar mechanistic pathways .
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in and 5 derivatives is critical for orexin receptor antagonism, while lipophilic chains (e.g., hexanamide in 28b) enhance cellular uptake . The 4-methylphenoxy group in the target compound may confer steric hindrance, reducing off-target interactions compared to bulkier substituents like benzylcarbamoyl .
Synthetic Accessibility :
- High-yield syntheses (>80%) are achievable for compounds with flexible alkoxy chains (e.g., 24 in ), whereas sulfonamide derivatives require precise control of sulfonation steps (e.g., ) .
Research Findings and Data
Receptor Binding Affinity (Orexin 1 Antagonists):
- Compound 20 ( ) demonstrated potent orexin 1 receptor antagonism (IC₅₀ = 12 nM), attributed to its 3,4-dimethoxyphenyl and piperidinyl-ethoxy substituents .
- Implication for Target Compound: Replacement of the 3,4-dimethoxyphenyl group with 4-methylphenoxy may reduce orexin affinity but improve selectivity for other targets.
Enzyme Inhibition (Acyl CoA Transferase):
- The sulfonamide derivative in inhibited acyl CoA:monoacylglycerol acyltransferase 2 with nanomolar efficacy, linked to its trifluoroacetyl and cyclopropylethyl groups .
- Implication for Target Compound : The thiophene-2-sulfonyl group may similarly engage catalytic sites of sulfonamide-sensitive enzymes.
Physicochemical Properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
